Chlorothiazide-13C,15N2

Description

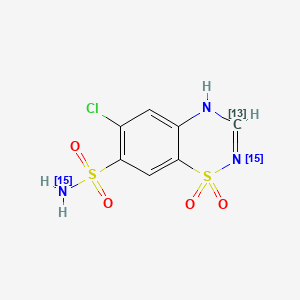

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)/i3+1,9+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMKAUGHUNFTOL-FWIHXHLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)[15NH2])S(=O)(=O)[15N]=[13CH]N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675760 | |

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189440-79-6 | |

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Chlorothiazide-¹³C,¹⁵N₂

This guide provides a comprehensive technical overview for the synthesis and characterization of isotopically labeled Chlorothiazide-¹³C,¹⁵N₂, a crucial internal standard for pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic and analytical chemistry.

Introduction: The Rationale for Isotopic Labeling

Stable isotope-labeled (SIL) compounds are indispensable tools in modern drug discovery and development. They serve as ideal internal standards in quantitative bioanalysis using mass spectrometry, offering identical chemical and physical properties to the analyte of interest but with a distinct mass. The synthesis of Chlorothiazide-¹³C,¹⁵N₂ involves the strategic incorporation of one ¹³C atom and two ¹⁵N atoms, resulting in a mass shift of +3 Da compared to the unlabeled drug. This mass difference allows for precise and accurate quantification, free from matrix effects and ion suppression phenomena that can plague bioanalytical assays.

Strategic Approach to the Synthesis of Chlorothiazide-¹³C,¹⁵N₂

The synthesis of Chlorothiazide-¹³C,¹⁵N₂ follows the well-established route for the unlabeled compound, with the isotopic labels introduced at key stages using commercially available labeled precursors. The overall synthetic strategy is a three-step process commencing from 3-chloroaniline.

Caption: Synthetic workflow for Chlorothiazide-¹³C,¹⁵N₂.

Part 1: Synthesis of 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride

The initial step involves the chlorosulfonation of 3-chloroaniline. This electrophilic aromatic substitution reaction introduces two sulfonyl chloride groups ortho and para to the amino group, which is a strong activating group.

Experimental Protocol:

-

In a fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, add chlorosulfonic acid (5 equivalents).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 3-chloroaniline (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Causality of Experimental Choices:

-

The use of excess chlorosulfonic acid ensures complete disulfonation.

-

The controlled low-temperature addition of 3-chloroaniline is crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions.

-

Heating the reaction mixture drives the reaction to completion.

-

Quenching the reaction on ice hydrolyzes the excess chlorosulfonic acid and precipitates the product.

Part 2: Synthesis of 4-Amino-6-chloro-1,3-di(¹⁵N-sulfonamide)benzene

This step introduces the two ¹⁵N atoms into the molecule through the amination of the disulfonyl chloride intermediate with ¹⁵N-labeled ammonia.

Experimental Protocol:

-

Suspend the dried 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) in a pressure-resistant flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Introduce a solution of ¹⁵N-ammonia (¹⁵NH₃) in an appropriate solvent (e.g., isopropanol) or bubble ¹⁵N-ammonia gas through the solution (at least 4 equivalents to react with both sulfonyl chloride groups and neutralize the generated HCl).

-

Seal the flask and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and stir. Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 4-amino-6-chloro-1,3-di(¹⁵N-sulfonamide)benzene.

Causality of Experimental Choices:

-

The use of a pressure-resistant vessel is necessary when using gaseous ammonia to ensure a sufficient concentration for the reaction to proceed.

-

Using at least a stoichiometric amount of ¹⁵N-ammonia is critical for the complete conversion of the sulfonyl chloride groups to the corresponding ¹⁵N-sulfonamides. An excess is used to drive the reaction to completion.[1]

-

The reaction is typically run at room temperature to avoid potential side reactions.

Part 3: Cyclization to form Chlorothiazide-¹³C,¹⁵N₂

The final step is the cyclization of the di(¹⁵N-sulfonamide) intermediate with ¹³C-labeled formic acid to form the benzothiadiazine ring system.[2]

Experimental Protocol:

-

Suspend 4-amino-6-chloro-1,3-di(¹⁵N-sulfonamide)benzene (1 equivalent) in ¹³C-formic acid (H¹³COOH, at least 5 equivalents).

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The solid should gradually dissolve and then a new precipitate may form.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the mixture to precipitate the product completely.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove any unreacted formic acid.

-

The crude Chlorothiazide-¹³C,¹⁵N₂ can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Causality of Experimental Choices:

-

¹³C-formic acid serves as the source of the ¹³C-labeled carbon atom that forms the C2 position of the benzothiadiazine ring. Using it in excess also serves as the reaction solvent.[3]

-

Refluxing the mixture provides the necessary thermal energy for the intramolecular cyclization to occur.[4]

-

Purification by recrystallization is essential to obtain the final product with high purity, suitable for use as an analytical standard.

Characterization of Chlorothiazide-¹³C,¹⁵N₂

A rigorous characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized Chlorothiazide-¹³C,¹⁵N₂. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the incorporation of the stable isotopes.

Expected Results:

-

Molecular Ion: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of Chlorothiazide-¹³C,¹⁵N₂.

-

Isotopic Enrichment: The isotopic distribution of the molecular ion cluster will confirm the level of ¹³C and ¹⁵N incorporation.

-

Fragmentation Pattern: The tandem mass spectrometry (MS/MS) fragmentation pattern will be consistent with the structure of chlorothiazide, with fragments containing the labeled atoms showing the corresponding mass shifts.

| Parameter | Expected Value for Chlorothiazide | Expected Value for Chlorothiazide-¹³C,¹⁵N₂ |

| Molecular Formula | C₇H₆ClN₃O₄S₂ | C₆¹³CH₆ClN¹⁵N₂O₄S₂ |

| Monoisotopic Mass | 294.9488 | 297.9499 |

| Key MS/MS Fragment | m/z 205 (loss of SO₂NH₂) | m/z 207 (loss of SO₂¹⁵NH₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show a significantly enhanced signal for the carbon atom at the C2 position of the benzothiadiazine ring, which was introduced from the ¹³C-formic acid. The chemical shift of this carbon is expected to be around 150-160 ppm. Comparison with the ¹³C NMR spectrum of unlabeled chlorothiazide will clearly show the labeled position.

¹⁵N NMR Spectroscopy:

The ¹⁵N NMR spectrum will show signals corresponding to the two nitrogen atoms in the sulfonamide groups. The chemical shifts of sulfonamide nitrogens typically appear in the range of -250 to -350 ppm relative to liquid ammonia.[5] The presence of these signals will confirm the successful incorporation of the ¹⁵N labels.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will be very similar to that of unlabeled chlorothiazide. However, the proton attached to the ¹³C-labeled carbon (at the C2 position) may exhibit a one-bond ¹³C-¹H coupling, which would appear as a doublet.

Data Summary

| Analysis | Parameter | Expected Result for Chlorothiazide-¹³C,¹⁵N₂ |

| HRMS | [M-H]⁻ | m/z 296.9421 |

| ¹³C NMR | Chemical Shift (C2) | ~155 ppm (enhanced signal) |

| ¹⁵N NMR | Chemical Shifts (SO₂¹⁵NH₂) | -250 to -350 ppm |

| Purity (HPLC) | Area % | ≥98% |

Conclusion

This in-depth technical guide outlines a robust and reliable methodology for the synthesis and characterization of Chlorothiazide-¹³C,¹⁵N₂. The provided protocols are based on established chemical principles and are designed to be reproducible in a standard synthetic chemistry laboratory. The detailed characterization plan ensures the final product meets the high standards of identity, purity, and isotopic enrichment required for its intended use as an internal standard in regulated bioanalysis.

References

-

Vertex AI Search. A Process For Preparation Of Highly Pure Hydrochlorothiazide - Quick Company. [Link]

-

Vertex AI Search. Purification and identification of an impurity in bulk hydrochlorothiazide - ResearchGate. [Link]

-

Vertex AI Search. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. [Link]

- Vertex AI Search.

-

Vertex AI Search. MS/MS fragmentation pattern. (A) MS/MS fragmentation pattern of hydrochlorothiazide. (B) MS/MS fragmentation pattern of hydrochlorothiazide 15N 2 13C D-2. (C) MS/MS fragmentation pattern of candesartan. (D) MS/MS fragmentation pattern of candesartan-d4. - ResearchGate. [Link]

-

Vertex AI Search. 15N NMR chemical shifts - Science and Fun. [Link]

-

Vertex AI Search. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. [Link]

-

Vertex AI Search. Formic Acid as Carbon Monoxide Source in the Palladium-Catalyzed N-Heterocyclization of o-Nitrostyrenes to Indoles | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Vertex AI Search. Direct synthesis of formic acid from carbon dioxide by hydrogenation in acidic media - NIH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. science-and-fun.de [science-and-fun.de]

chemical properties of Chlorothiazide-13C,15N2

An In-depth Technical Guide to the Chemical Properties and Applications of Chlorothiazide-¹³C,¹⁵N₂

Introduction

Chlorothiazide is a foundational member of the thiazide class of diuretics, first patented in 1956 and approved for medical use in 1958.[1] It is a cornerstone therapy for managing hypertension and edema associated with conditions like congestive heart failure.[1][2] Its mechanism of action involves the inhibition of the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney, which promotes the excretion of sodium and water.[3][4][5]

In the landscape of modern drug development, understanding the precise pharmacokinetic (PK) and metabolic fate of a drug is paramount. This necessitates analytical tools that offer unparalleled precision and accuracy. Stable isotope labeling is a premier technique in this domain, providing a non-radioactive method to trace a drug's journey through a biological system.[6][7] By replacing specific atoms with their heavier, non-radioactive isotopes—such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N)—we can create a version of the drug molecule that is chemically and biologically identical to the parent compound but distinguishable by mass spectrometry.[7][8]

This guide provides a comprehensive technical overview of Chlorothiazide-¹³C,¹⁵N₂, an isotopically labeled analog of Chlorothiazide. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, analytical characterization, and critical applications in advancing pharmaceutical research.

Part 1: Physicochemical Profile: Chlorothiazide vs. Chlorothiazide-¹³C,¹⁵N₂

The fundamental premise of using a stable isotope-labeled compound as an internal standard or tracer is that its physicochemical properties are nearly identical to the unlabeled drug. The slight increase in mass due to the heavier isotopes does not typically alter properties like solubility, pKa, or chromatographic behavior, but provides a distinct mass spectrometric signature.[9]

Chemical Structure and Nomenclature

-

Chlorothiazide: 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[1]

-

Chlorothiazide-¹³C,¹⁵N₂: The structure is identical, with one ¹²C atom in the benzothiadiazine ring system replaced by a ¹³C atom, and the two nitrogen atoms of the sulfonamide group replaced by ¹⁵N atoms.

Comparative Physicochemical Data

| Property | Chlorothiazide | Chlorothiazide-¹³C,¹⁵N₂ | Rationale for Similarity/Difference |

| Molecular Formula | C₇H₆ClN₃O₄S₂[1] | C₆(¹³C)H₆ClN(¹⁵N)₂O₄S₂[10] | The elemental composition is identical, with isotopic substitution noted for the labeled compound. |

| Molar Mass | 295.71 g/mol [1] | ~298.70 g/mol [10][11] | The mass increases due to the presence of one heavier carbon and two heavier nitrogen isotopes. |

| CAS Number | 58-94-6[1] | 1189440-79-6[10][12] | Each distinct chemical entity, including isotopologues, has a unique CAS registry number. |

| Melting Point | 342.5–343 °C[1] | Not reported, but expected to be virtually identical. | Isotopic substitution has a negligible effect on intermolecular forces governing the melting point. |

| Solubility | Very slightly soluble in water; readily soluble in dilute aqueous sodium hydroxide.[2] | Expected to be identical to the unlabeled compound. | Solubility is dictated by molecular structure and polarity, which are unaffected by isotopic labeling. |

| XLogP3 | -0.2[11] | -0.2[11] | Lipophilicity is a function of molecular structure and is unchanged by isotopic substitution. |

Part 2: Synthesis and Stability Insights

Conceptual Synthesis Pathway

The synthesis of Chlorothiazide-¹³C,¹⁵N₂ involves incorporating the isotopic labels at a strategic point in the synthetic route. The labels must be placed in a metabolically stable position to ensure they are not lost during biological processing.[13] A common strategy involves using commercially available labeled starting materials.

Caption: Conceptual synthesis workflow for labeled Chlorothiazide.

Chemical Stability

Chlorothiazide is a chemically stable compound. When reconstituted for intravenous injection, the resulting solution has a pH greater than 9.0 and should ideally be used immediately, though some data suggest stability for up to 24 hours.[14] The isotopic labeling in Chlorothiazide-¹³C,¹⁵N₂ does not impart any additional instability. Standard precautions for storing the unlabeled compound, such as protection from light and extreme temperatures, should be applied to its labeled counterpart.

Part 3: Analytical Characterization and Quantification

The primary utility of Chlorothiazide-¹³C,¹⁵N₂ is as an internal standard for quantitative bioanalysis, most commonly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

Mass Spectrometry (MS)

MS is the definitive technique for distinguishing the labeled compound from the native form. The mass difference allows the two compounds to be monitored simultaneously. In a typical LC-MS/MS experiment (Multiple Reaction Monitoring or MRM mode), specific precursor-to-product ion transitions are selected for both the analyte (Chlorothiazide) and the internal standard (Chlorothiazide-¹³C,¹⁵N₂). The ratio of the analyte's signal to the internal standard's signal is used for precise quantification, correcting for variations in sample preparation and instrument response.

Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for separating Chlorothiazide from endogenous components in biological matrices like plasma and urine.[17][18][19] Because stable isotope labeling does not alter the physicochemical properties that govern chromatographic separation, Chlorothiazide-¹³C,¹⁵N₂ co-elutes with unlabeled Chlorothiazide. This co-elution is highly desirable for an internal standard as it ensures that both compounds experience the same matrix effects during ionization.

Typical Bioanalytical Workflow

The following diagram illustrates the standard process for quantifying a drug in a biological sample using a stable isotope-labeled internal standard.

Caption: Standard bioanalytical workflow using a labeled internal standard.

Protocol: Quantification of Chlorothiazide in Human Plasma

This protocol is a representative example based on established methods for thiazide diuretics.[17][18]

-

Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Chlorothiazide-¹³C,¹⁵N₂ internal standard working solution (e.g., at 500 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

-

Extraction & Reconstitution:

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 15% methanol in 0.01 M acetic acid).[17]

-

Vortex to dissolve and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of water and methanol/acetonitrile containing a modifier like acetic acid or ammonium formate.[17]

-

Flow Rate: 0.3-0.5 mL/min.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative mode.

-

MRM Transitions: Monitor specific precursor → product ion transitions for both Chlorothiazide and Chlorothiazide-¹³C,¹⁵N₂.

-

Part 4: Core Applications in Drug Development

The use of stable isotope-labeled drugs like Chlorothiazide-¹³C,¹⁵N₂ is foundational to several key studies in the drug development pipeline.[6][20]

Definitive Pharmacokinetic (PK) Studies

Chlorothiazide is not metabolized and is rapidly excreted by the kidneys, with a half-life of 45-120 minutes.[2][14] Precisely defining these parameters is critical. Using Chlorothiazide-¹³C,¹⁵N₂ as an internal standard in PK studies ensures the highest level of accuracy and precision, minimizing variability and leading to a robust characterization of the drug's absorption, distribution, and elimination profile.

Absolute Bioavailability Studies

A key application is in determining absolute bioavailability, which compares the amount of drug that reaches systemic circulation after oral administration versus intravenous administration. The "gold standard" approach involves the simultaneous administration of an oral dose of the unlabeled drug and an intravenous microdose of the labeled drug.

Caption: Design of an absolute bioavailability study.

This design is highly efficient, allowing for the determination of absolute bioavailability in a single study session within the same subject, which eliminates inter-individual variability.

Metabolite Identification Studies

While Chlorothiazide is reported to be largely unmetabolized[2], regulatory agencies require thorough investigation of a drug's metabolic fate. If any minor metabolites were formed, a study using labeled Chlorothiazide would be the definitive method for their detection. The mass spectrometer can be programmed to search for signals that exhibit the same mass shift as the parent labeled drug, making it possible to distinguish true drug-related metabolites from endogenous background noise with high confidence.[8]

Conclusion

Chlorothiazide-¹³C,¹⁵N₂ is more than just a chemical reagent; it is an enabling tool for modern pharmaceutical science. Its chemical and biological equivalence to the parent drug, combined with its distinct mass, provides the analytical rigor required for critical drug development studies. From defining fundamental pharmacokinetic parameters to conducting elegant absolute bioavailability studies, the use of stable isotope-labeled standards ensures data integrity, accelerates development timelines, and ultimately contributes to the safe and effective use of therapeutic agents like Chlorothiazide.

References

-

Drugs.com. Chlorothiazide: Package Insert / Prescribing Information. [Link][2]

-

PubChem. Hydrochlorothiazide. National Institutes of Health. [Link][21]

-

Pediatric Oncall. Chlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link][3]

-

Ninja Nerd. Thiazide Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. [Link][4]

-

de Vries, R., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 628-639. [Link][6]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link][7]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link][13]

-

Slideshare. (2018). Thiazide diuretics (chlorothiazide). [Link][5]

-

PubChem. Chlorothiazide-13C,15N2. National Institutes of Health. [Link][11]

-

Pharmaffiliates. CAS No : 1189440-79-6| Chemical Name : this compound. [Link][12]

-

Barbhaiya, R. H., et al. (1981). High-pressure liquid chromatographic determination of chlorothiazide and hydrochlorothiazide in plasma and urine: preliminary results of clinical studies. Journal of Pharmaceutical Sciences, 70(3), 291-295. [Link][17]

-

ResearchGate. (2020). Use of Isotopically Labeled Compounds in Drug Discovery. [Link][9]

-

Acta Chromatographica. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. [Link][18]

-

Journal of AOAC International. (1994). Liquid Chromatographic Determination of Chlorothiazide and Hydrochlorothiazide Diuretic Drugs in Bovine Milk. [Link][23]

-

SciTechnol. (2017). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. [Link][20]

-

International Journal of Engineering Science and Computing. (2017). Analysis of Hydrocholorothiazide by Using Ultra Performance Liquid Chromatography. [Link][19]

-

ACS Publications. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. [Link][8]

Sources

- 1. Chlorothiazide - Wikipedia [en.wikipedia.org]

- 2. Chlorothiazide: Package Insert / Prescribing Information [drugs.com]

- 3. Chlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. youtube.com [youtube.com]

- 5. Thiazide diuretics (chlorothiazide) | PPTX [slideshare.net]

- 6. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metsol.com [metsol.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. This compound | C7H6ClN3O4S2 | CID 46781007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 14. globalrph.com [globalrph.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. High-pressure liquid chromatographic determination of chlorothiazide and hydrochlorothiazide in plasma and urine: preliminary results of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. akjournals.com [akjournals.com]

- 19. ijisrt.com [ijisrt.com]

- 20. scitechnol.com [scitechnol.com]

- 21. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pharmaffiliates.com [pharmaffiliates.com]

- 23. lib3.dss.go.th [lib3.dss.go.th]

Chlorothiazide-13C,15N2 CAS number and molecular formula

An In-Depth Technical Guide to Chlorothiazide-13C,15N2

Abstract

This technical guide provides a comprehensive overview of this compound, an isotopically labeled form of the diuretic and antihypertensive agent, Chlorothiazide. Designed for researchers, analytical scientists, and drug development professionals, this document details the compound's core physicochemical properties, its fundamental application as an internal standard in quantitative bioanalysis, and a detailed workflow for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide emphasizes the principles of isotope dilution mass spectrometry, offering both theoretical grounding and practical, step-by-step protocols to ensure methodological integrity and data trustworthiness.

Introduction to Chlorothiazide and Isotopic Labeling

Chlorothiazide is a thiazide diuretic used extensively in the clinical management of hypertension and edema.[1][2][3] It functions by inhibiting sodium reabsorption in the distal convoluted tubules of the nephron, leading to increased excretion of water and electrolytes.[1] In pharmaceutical research and clinical pharmacology, accurately quantifying the concentration of Chlorothiazide in biological matrices such as plasma and urine is critical for pharmacokinetic, bioequivalence, and toxicological studies.

The synthesis of isotopically labeled analogues, such as this compound, is a cornerstone of modern quantitative analysis. By incorporating stable heavy isotopes (in this case, one Carbon-13 and two Nitrogen-15 atoms), a molecule is created that is chemically identical to the parent drug but physically distinguishable by its higher mass.[4] This mass difference allows it to serve as an ideal internal standard (IS) in mass spectrometry-based assays, a principle known as isotope dilution.

Core Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below. These details are essential for procurement, experimental design, and data analysis.

| Property | Value | Source(s) |

| Chemical Name | 6-chloro-2H-1,2,4-Benzothiadiazine-7-sulfonamide-13C,15N2 1,1-dioxide | Inferred |

| CAS Number | 1189440-79-6 | [4][5] |

| Molecular Formula | C₆¹³CH₆ClN¹⁵N₂O₄S₂ | [4][5] |

| Molecular Weight | 298.70 g/mol | [4][5] |

| Parent Compound (Unlabeled) | Chlorothiazide | [4] |

| Parent CAS Number | 58-94-6 | [6] |

| Parent Molecular Formula | C₇H₆ClN₃O₄S₂ | [6] |

| Parent Molecular Weight | 295.72 g/mol | [6] |

Principle of Application: Isotope Dilution Mass Spectrometry (IDMS)

The utility of this compound is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy. The core concept relies on the near-identical physicochemical behavior of the labeled internal standard and the unlabeled analyte during sample preparation and analysis.

Causality of Methodological Choice: Variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can introduce significant errors in quantification. By adding a known quantity of this compound to every sample at the very beginning of the workflow, the internal standard experiences the exact same sources of experimental variation as the analyte. Because the mass spectrometer can differentiate between the analyte and the standard based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant regardless of sample loss or matrix effects. This stable ratio allows for the precise calculation of the analyte's original concentration.

Sources

- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diuretics for hypertension: Hydrochlorothiazide or chlorthalidone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. Chlorothiazide [webbook.nist.gov]

An In-depth Technical Guide to the ¹³C and ¹⁵N Labeling of Chlorothiazide

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies and analytical validation for the preparation of stable isotope-labeled chlorothiazide, specifically with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). As a cornerstone diuretic and antihypertensive agent, isotopically labeled chlorothiazide serves as an invaluable tool in modern pharmaceutical research, particularly in metabolic profiling, pharmacokinetic studies, and as an internal standard for quantitative bioanalysis. This document details the strategic incorporation of ¹³C and ¹⁵N into the chlorothiazide scaffold, elucidates the underlying chemical principles, presents step-by-step experimental protocols, and discusses the essential analytical techniques for structural confirmation and isotopic enrichment determination. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of isotopically labeled compounds.

Introduction: The Imperative for Isotopic Labeling in Drug Development

Chlorothiazide (6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) was the first orally active, potent thiazide diuretic that revolutionized the management of hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][3] While the pharmacology of chlorothiazide is well-established, a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing its therapeutic use and for the development of new chemical entities.

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as ¹³C and ¹⁵N, into a drug molecule.[4][5] Unlike their natural abundance counterparts (¹²C and ¹⁴N), these heavier isotopes can be readily distinguished by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] This distinction allows the labeled drug to be used as a tracer, enabling researchers to track its fate within a complex biological system with high precision and without the safety concerns associated with radioactive isotopes.[4]

Key Applications of Labeled Chlorothiazide:

-

Pharmacokinetic (PK) Studies: Labeled chlorothiazide can be co-administered with the unlabeled drug to precisely determine bioavailability and clearance rates, minimizing inter-subject variability.

-

Metabolite Identification: By tracking the isotopic signature, metabolites can be confidently identified from complex biological matrices.

-

Quantitative Bioanalysis: Isotopically labeled chlorothiazide is the gold standard for use as an internal standard in LC-MS assays, correcting for variations in sample preparation and instrument response.[6]

This guide provides the technical foundation for the synthesis and characterization of ¹³C- and ¹⁵N-labeled chlorothiazide, empowering research and development teams to leverage these critical tools.

Synthetic Strategies for Isotopic Labeling

The established synthesis of chlorothiazide provides a robust framework for the strategic incorporation of stable isotopes. The core of the synthesis involves the formation of a key intermediate, 5-chloro-2,4-disulfamylaniline, followed by cyclization to form the benzothiadiazine ring system.[7][8][9]

Synthesis of ¹³C-Labeled Chlorothiazide

The most direct and efficient method to introduce a ¹³C label is during the final cyclization step, which forms the heterocyclic ring. This "late-stage" labeling approach is advantageous as it maximizes the incorporation of the expensive labeled reagent into the final product. The carbon atom at the C2 position of the benzothiadiazine ring is introduced via formic acid.[7][8] By substituting standard formic acid with its ¹³C-labeled counterpart, [¹³C]Chlorothiazide can be synthesized.

Protocol 2.1.1: Synthesis of [2-¹³C]-Chlorothiazide

-

Suspension: Suspend 100 g of 5-chloro-2,4-disulfamylaniline in 500 ml of [¹³C]formic acid (98-100%, 99 atom % ¹³C).[8]

-

Heating and Cyclization: Heat the suspension to approximately 90-100°C. The solid will begin to dissolve, forming a clear solution, followed by the precipitation of the product.[8]

-

Reaction Maintenance: Maintain the reaction temperature for 5 hours to ensure complete cyclization.[8]

-

Isolation: Cool the suspension to room temperature (25-30°C).

-

Purification: Filter the resulting solid and wash with acetone to yield [2-¹³C]-Chlorothiazide.[8]

Causality of Experimental Choices: The use of high-purity formic acid is crucial for driving the reaction to completion. The temperature range of 90-100°C provides the necessary activation energy for the condensation and cyclization reaction without causing significant degradation of the starting material or product. Acetone is an effective solvent for washing as it removes residual formic acid and other organic impurities while having low solubility for the chlorothiazide product, thus maximizing yield.

Diagram 2.1.2: Synthetic Workflow for [2-¹³C]-Chlorothiazide

Caption: Synthesis of [2-¹³C]-Chlorothiazide from 5-chloro-2,4-disulfamylaniline.

Synthesis of ¹⁵N-Labeled Chlorothiazide

The two sulfonamide moieties of chlorothiazide are derived from ammonia. Therefore, by substituting standard ammonia with ¹⁵N-labeled ammonia during the amination of 5-chloroaniline-2,4-disulfonyl chloride, a doubly labeled [¹⁵N₂]-Chlorothiazide can be prepared.[7][8]

Protocol 2.2.1: Synthesis of [7-sulfonamide-¹⁵N, 2-N-¹⁵N]-Chlorothiazide (Illustrative)

Note: This protocol outlines the key isotopic labeling step. The synthesis begins with 3-chloroaniline and chlorosulfonic acid to produce the necessary precursor.[7]

-

Precursor Synthesis: Synthesize 5-chloroaniline-2,4-disulfonyl chloride by reacting 3-chloroaniline with excess chlorosulfonic acid.

-

¹⁵N-Amination: Carefully add the 5-chloroaniline-2,4-disulfonyl chloride intermediate to a solution of [¹⁵N]ammonium hydroxide (98 atom % ¹⁵N) at a controlled temperature to manage the exothermic reaction. This step forms [¹⁵N₂]-5-chloro-2,4-disulfamylaniline.

-

Cyclization: React the resulting [¹⁵N₂]-5-chloro-2,4-disulfamylaniline with formic acid under reflux conditions as described in Protocol 2.1.1.

-

Isolation and Purification: Isolate and purify the final [¹⁵N₂]-Chlorothiazide product via filtration and washing.

Trustworthiness and Self-Validation: The success of this labeling strategy relies on the high isotopic purity of the [¹⁵N]ammonium hydroxide. The subsequent cyclization with unlabeled formic acid will not dilute the isotopic label, ensuring that the final product maintains a high level of ¹⁵N enrichment at the two sulfonamide nitrogen positions.

Diagram 2.2.2: Synthetic Workflow for [¹⁵N₂]-Chlorothiazide

Caption: Key amination step for the synthesis of [¹⁵N₂]-Chlorothiazide.

Analytical Validation and Characterization

Rigorous analytical testing is mandatory to confirm the chemical identity, purity, and isotopic enrichment of the synthesized labeled chlorothiazide. The two primary techniques for this validation are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the incorporation of stable isotopes by measuring the mass-to-charge ratio (m/z) of the molecule.

-

¹³C-Labeled Chlorothiazide: The molecular weight of unlabeled chlorothiazide is approximately 295.72 g/mol .[10] The incorporation of a single ¹³C atom in place of a ¹²C atom will result in a mass shift of +1 Da. Therefore, the protonated molecule [M+H]⁺ for [2-¹³C]-Chlorothiazide is expected at m/z 297.0, compared to m/z 296.0 for the unlabeled compound.[11]

-

¹⁵N-Labeled Chlorothiazide: The incorporation of two ¹⁵N atoms in place of ¹⁴N atoms will result in a mass shift of +2 Da. The [M+H]⁺ ion for [¹⁵N₂]-Chlorothiazide would be expected at m/z 298.0.

Table 3.1.1: Expected Mass Shifts for Labeled Chlorothiazide

| Compound | Labeling | Expected [M-H]⁻ (m/z) | Expected Mass Shift (Da) |

| Chlorothiazide | Unlabeled | 294.9 | N/A |

| [2-¹³C]-Chlorothiazide | Single ¹³C | 295.9 | +1 |

| [¹⁵N₂]-Chlorothiazide | Double ¹⁵N | 296.9 | +2 |

Note: The table shows [M-H]⁻ as chlorothiazide often gives a superior response in negative ionization mode.[11][12]

Protocol 3.1.2: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the labeled chlorothiazide in a suitable solvent such as methanol or acetonitrile.

-

Chromatography: Inject the sample onto a reverse-phase C18 column. Use a mobile phase gradient of water and acetonitrile with a common additive like formic acid or ammonium formate to achieve good peak shape.

-

Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Analysis: Acquire full-scan mass spectra and extract the ion chromatogram for the expected m/z of the labeled compound to confirm its presence and retention time. The isotopic enrichment can be calculated by comparing the peak areas of the labeled and unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for confirming the exact position of the isotopic label.[5]

-

¹³C NMR: For [2-¹³C]-Chlorothiazide, the signal corresponding to the C2 carbon will be dramatically enhanced in the ¹³C NMR spectrum due to the high isotopic abundance (99%) at that position, compared to the natural abundance of 1.1%.[13][14] This provides unambiguous confirmation of the label's location. The chemical shift of this carbon will be consistent with the unlabeled compound, but may show coupling to adjacent nuclei, such as the proton at the C2 position.

-

¹⁵N NMR: ¹⁵N NMR is a powerful tool for confirming the incorporation of nitrogen isotopes.[2] For [¹⁵N₂]-Chlorothiazide, two distinct signals corresponding to the two different nitrogen environments (the sulfonamide nitrogen and the heterocyclic nitrogen) would be expected. The presence of these signals, and their potential coupling to adjacent protons or carbons (e.g., in a ¹H-¹⁵N HSQC experiment), confirms the successful labeling.[15][16]

Protocol 3.2.1: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve an appropriate amount (typically 5-10 mg) of the labeled chlorothiazide in a suitable deuterated solvent, such as DMSO-d₆.

-

¹³C NMR Acquisition: For [2-¹³C]-Chlorothiazide, acquire a standard proton-decoupled ¹³C NMR spectrum. The signal for the labeled carbon will be a prominent singlet.

-

¹⁵N NMR Acquisition: For [¹⁵N₂]-Chlorothiazide, acquire a ¹⁵N NMR spectrum. Due to the lower gyromagnetic ratio of ¹⁵N, longer acquisition times or the use of more sensitive inverse-detection experiments (like ¹H-¹⁵N HMBC) may be necessary.[2][15]

-

Spectral Interpretation: Analyze the resulting spectra to confirm the chemical shifts and coupling patterns, verifying the position of the isotopic label.

Conclusion and Future Perspectives

The synthesis of ¹³C- and ¹⁵N-labeled chlorothiazide is a critical capability for advanced pharmaceutical research. The methodologies presented in this guide, based on well-established synthetic routes, offer reliable pathways to these essential research tools. Late-stage labeling with [¹³C]formic acid provides an efficient route to ¹³C-labeled chlorothiazide, while the use of [¹⁵N]ammonium hydroxide in the amination of the disulfonyl chloride precursor yields the ¹⁵N-labeled analogue.

Rigorous analytical validation using high-resolution mass spectrometry and NMR spectroscopy is paramount to ensure the identity, purity, and isotopic enrichment of the final compounds. The data and protocols provided herein serve as a foundational guide for scientists and researchers, enabling the confident application of these labeled molecules in pivotal studies that enhance our understanding of drug disposition and safety.

References

-

Hydrochlorothiazide. PubChem. National Institutes of Health. Retrieved from [Link]

- Venkatramaiah, T., et al. (n.d.). DESIGN, SYNTHESIS AND EVALUATION OF CHLOROTHIAZIDE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).

-

Del Vecchio, A., Destro, G., Taran, F., & Audisio, D. (2018). Recent developments in heterocycle labeling with carbon isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 988–1007. [Link]

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.

-

Recent Developments in Heterocycles Labeling with Carbon Isotopes. ResearchGate. Retrieved from [Link]

- US20110263579A1 - Chlorothiazide, chlorothiazide salts and pharmaceutical compositions thereof. Google Patents.

- CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 19).

-

Formaldehyde-13C solution. Amerigo Scientific. Retrieved from [Link]

-

isotopically labeled compounds: Topics. Science.gov. Retrieved from [Link]

- Synthesis of hydrochlorthiazide. (2015, December 26). Medicinal Chemistry Lectures Notes.

-

Chlorothiazide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

- Raman, ATRIR and NMR spectra, conformational stability, vibrational assignments, normal coordinates analysis and DFT calculations of hydrochlorothiazide drug. (2024). Sultan Qaboos University House of Expertise.

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Retrieved from [Link]

-

Isotopic labeling. Wikipedia. Retrieved from [Link]

-

15N NMR Spectroscopy in Structural Analysis. ResearchGate. Retrieved from [Link]

-

13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Bombay. Retrieved from [Link]

-

some previous examples (13c-nmr). Universitat de Barcelona. Retrieved from [Link]

-

Chlorothiazide. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. Retrieved from [Link]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. National Institutes of Health. Retrieved from [Link]

-

Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]

-

15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. National Institutes of Health. Retrieved from [Link]

-

LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ResearchGate. Retrieved from [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. National Institutes of Health. Retrieved from [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Hydrochlorothiazide. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Retrieved from [Link]

Sources

- 1. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. metsol.com [metsol.com]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Synthesis of Chlorothiazide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 8. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 9. US20110263579A1 - Chlorothiazide, chlorothiazide salts and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 10. Chlorothiazide [webbook.nist.gov]

- 11. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bhu.ac.in [bhu.ac.in]

- 14. Previous spectra [qorganica.qui.uam.es]

- 15. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Chlorothiazide-¹³C,¹⁵N₂: Sourcing, Characterization, and Application in Bioanalytical Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Chlorothiazide-¹³C,¹⁵N₂, a stable isotope-labeled (SIL) internal standard crucial for accurate bioanalytical quantitation. We will delve into the commercial sourcing of this critical reagent, its rigorous analytical characterization, and the validated protocols for its application in pharmacokinetic and drug metabolism studies. This document is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, ensuring a robust and reliable application in a research and drug development setting.

The Critical Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is fundamental to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards are widely considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, leading to highly accurate and precise quantification. Chlorothiazide-¹³C,¹⁵N₂ serves as an ideal internal standard for its unlabeled counterpart, chlorothiazide, a widely used diuretic and antihypertensive medication.

Commercial Suppliers and Quality Considerations

The reliability of any bioanalytical study hinges on the quality of the reference standards used. Several reputable commercial suppliers provide Chlorothiazide-¹³C,¹⁵N₂ and related isotopically labeled compounds. When selecting a supplier, it is imperative to consider not only the product itself but also the quality management systems under which it was produced and certified.

Key Supplier Quality Indicators:

-

ISO 17034 Accreditation: This is a key international standard for the competence of reference material producers.[1][2][3][4][5] Accreditation to this standard ensures that the supplier has a robust quality management system for the production, characterization, and certification of their reference materials.[1][2][3][4][5]

-

Comprehensive Certificate of Analysis (CoA): A detailed CoA is essential and should include the following information:

-

Compound identity and structure

-

Lot number

-

Chemical purity determined by a primary analytical method (e.g., quantitative NMR)

-

Isotopic purity and enrichment

-

Characterization data from multiple analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry)

-

Storage conditions and retest date

-

A visual representation of the supplier selection and qualification workflow is provided below:

Figure 1: Workflow for the selection and qualification of a Chlorothiazide-¹³C,¹⁵N₂ supplier.

Table 1: Prominent Commercial Suppliers of Chlorothiazide-¹³C,¹⁵N₂ and Related Isotopes

| Supplier | Available Isotopes | Noteworthy Information |

| LGC Standards | Chlorothiazide-¹³C,¹⁵N₂; Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ | Provides Certificate of Analysis with orders.[6][7][8][9] |

| Santa Cruz Biotechnology | Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ | Provides molecular formula and weight.[10] |

| MedChemExpress | Chlorothiazide-¹³C,¹⁵N₂ | States the product can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[11][12] |

| MyBioSource | Chlorothiazide-¹³C,¹⁵N₂ | Offers various package sizes.[13] |

| Acanthus Research | Hydrochlorothiazide-¹³C,¹⁵N₂,D₂ | Specializes in drug substance stable isotope labeled reference standards.[14] |

| BOC Sciences | Hydrochlorothiazide-[¹³C,d₂]; Hydrochlorothiazide-[¹³C,¹⁵N₂,d₂] | Provides purity information and CAS numbers for various labeled compounds.[] |

This table is not exhaustive and represents a selection of suppliers identified during the research for this guide.

Synthesis, Purification, and Analytical Characterization

While specific, proprietary synthesis routes for Chlorothiazide-¹³C,¹⁵N₂ are not publicly disclosed by commercial suppliers, the general approach involves the use of isotopically labeled precursors in a multi-step chemical synthesis.

A plausible synthetic route for unlabeled chlorothiazide involves the reaction of 5-chloro-2,4-disulfamoylaniline with formic acid.[16] For the synthesis of Chlorothiazide-¹³C,¹⁵N₂, a ¹³C-labeled formic acid and ¹⁵N-labeled ammonia would be introduced at the appropriate steps.

Purification:

Post-synthesis, purification is a critical step to ensure the removal of any unlabeled species, reaction byproducts, and residual solvents. High-performance liquid chromatography (HPLC) is a common and effective method for the purification of isotopically labeled pharmaceutical standards.

Analytical Characterization:

A multi-technique approach is essential to confirm the identity, purity, and isotopic enrichment of Chlorothiazide-¹³C,¹⁵N₂.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Confirms the overall structure of the molecule and the absence of proton-containing impurities.

-

¹³C NMR: Verifies the incorporation of the ¹³C isotope at the desired position, which would be observed as a strong, distinct signal compared to the natural abundance ¹³C signals.[17][18][19]

-

¹⁵N NMR: Directly confirms the presence and location of the ¹⁵N isotopes within the molecule.[18][20] Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments can be used to confirm the connectivity between the labeled nuclei and the rest of the molecule.[20]

3.2 Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment. The mass spectrum of Chlorothiazide-¹³C,¹⁵N₂ will show a molecular ion peak corresponding to the increased mass due to the incorporated isotopes.

3.3 High-Performance Liquid Chromatography (HPLC)

HPLC with UV or MS detection is used to determine the chemical purity of the standard. A high-purity standard should exhibit a single major peak with minimal impurities.

The following diagram illustrates the workflow for the analytical characterization of Chlorothiazide-¹³C,¹⁵N₂:

Figure 2: Analytical characterization workflow for Chlorothiazide-¹³C,¹⁵N₂.

Application in Bioanalytical Methods: A Step-by-Step Protocol

Chlorothiazide-¹³C,¹⁵N₂ is an invaluable internal standard for the quantification of chlorothiazide and its metabolite, hydrochlorothiazide, in biological matrices such as plasma and urine. Below is a detailed protocol for a typical LC-MS/MS bioanalytical method.

4.1. Materials and Reagents

-

Chlorothiazide and Hydrochlorothiazide reference standards

-

Chlorothiazide-¹³C,¹⁵N₂ (or a suitable labeled analog like Hydrochlorothiazide-¹³C,¹⁵N₂,d₂) as the internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

4.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4.3. Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and to minimize matrix effects.

4.3.1. Protocol 1: Solid Phase Extraction (SPE)

-

Spike: To 100 µL of human plasma, add the appropriate volume of analyte working solution and 25 µL of the Chlorothiazide-¹³C,¹⁵N₂ internal standard working solution.

-

Vortex: Gently vortex the samples.

-

Condition SPE Cartridge: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load: Load the plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute: Elute the analytes and internal standard with 1 mL of methanol.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute: Reconstitute the residue in 200 µL of the mobile phase.

-

Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

4.3.2. Protocol 2: Liquid-Liquid Extraction (LLE)

-

Spike: To 100 µL of human plasma, add the analyte working solution and the Chlorothiazide-¹³C,¹⁵N₂ internal standard working solution.

-

Add Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex: Vortex vigorously for 1-2 minutes.

-

Centrifuge: Centrifuge to separate the organic and aqueous layers.

-

Transfer: Transfer the organic layer to a clean tube.

-

Evaporate: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute: Reconstitute the residue in the mobile phase.

-

Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

4.4. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column is typically used (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for chlorothiazide and its analogs.

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analytes and the internal standard are monitored for quantification.

Table 2: Example MRM Transitions for Chlorothiazide and a Labeled Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Chlorothiazide | 294.9 | 204.9 |

| Chlorothiazide-¹³C,¹⁵N₂ | 297.9 | 207.9 |

Note: The exact m/z values may vary slightly depending on the specific labeling pattern and the instrument calibration.

4.5. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity

-

Linearity (calibration curve)

-

Accuracy and Precision

-

Recovery

-

Matrix effect

-

Stability (freeze-thaw, short-term, long-term)

Conclusion

The use of high-purity, well-characterized Chlorothiazide-¹³C,¹⁵N₂ as an internal standard is indispensable for the accurate and reliable quantification of chlorothiazide in biological matrices. By partnering with reputable suppliers who adhere to stringent quality standards such as ISO 17034, and by implementing a rigorously validated bioanalytical method, researchers and drug development professionals can ensure the integrity of their pharmacokinetic and drug metabolism data. This technical guide provides a framework for the informed sourcing, characterization, and application of this critical analytical tool.

References

-

BiopureTM ISO 17034 (Certified) Reference Materials. Romer Labs. Available from: [Link]

-

Reference Material Producer ISO 17034. Perry Johnson Laboratory Accreditation, Inc. Available from: [Link]

-

Reference material producers DIN EN ISO 17034. DAkkS - German Accreditation Body. Available from: [Link]

-

Reference Materials Producers (ISO 17034) Accreditation. NATA. Available from: [Link]

-

Reference Material Producer Accreditation | ISO 17034. ANAB. Available from: [Link]

- CERTIFICATE OF ANALYSIS. [Example]. Available from: [A representative, non-branded example was reviewed for typical content].

-

Platform development for expression and purification of stable isotope labeled monoclonal antibodies in Escherichia coli. Taylor & Francis Online. Available from: [Link]

-

Hydrochlorothiazide-¹³C,¹⁵N₂,D₂. Acanthus Research. Available from: [Link]

-

Hydrochlorothiazide. PubChem. Available from: [Link]

-

Protocols. BIOTECHNOLOGY CENTER – UW–Madison. Available from: [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC - PubMed Central. Available from: [Link]

-

Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in the Presence of Different Co-formulated Anti-hypertensive Medications in Biological Matrix. Bentham Science. Available from: [Link]

-

Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma. Oriental Journal of Chemistry. Available from: [Link]

-

Platform development for expression and purification of stable isotope labeled monoclonal antibodies in Escherichia coli. PMC - NIH. Available from: [Link]

-

Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. PMC - NIH. Available from: [Link]

- DESIGN, SYNTHESIS AND EVALUATION OF CHLOROTHIAZIDE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [A general synthesis paper was reviewed for context].

- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. Available from: [A white paper on stable isotope standards was reviewed for best practices].

-

SYNTHESIS OF CHLORTHIAZIDE | PHARMACEUTICAL CHEMISTRY. YouTube. Available from: [Link]

-

Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica. Available from: [Link]

- Bioanalytical method development and validation of simultaneous analysis of telmisartan and hydrochlorthiazide in human plasma using LC-MS. International Journal of Bioassays. Available from: [A relevant bioanalytical method paper was reviewed].

-

Chlorothiazide - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

¹⁵N-, ¹³C- and ¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC - PubMed Central. Available from: [Link]

-

Natural abundance ¹³C and ¹⁵N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers. RSC Publishing. Available from: [Link]

- ¹³C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines. Journal of Magnetic Resonance (1969). Available from: [A relevant NMR spectroscopy paper was reviewed].

-

NMR analysis of carboxylate isotopomers of ¹³C-metabolites by chemoselective derivatization with ¹⁵N-cholamine. PMC - PubMed Central. Available from: [Link]

Sources

- 1. Discover BiopureTM ISO 17034 (Certified) Reference Materials at Romer Labs [romerlabs.com]

- 2. pjlabs.com [pjlabs.com]

- 3. Reference material producers DIN EN ISO 17034 - DAkkS - German Accreditation Body [dakks.de]

- 4. nata.com.au [nata.com.au]

- 5. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]

- 6. Chlorothiazide-13C,15N2 | LGC Standards [lgcstandards.com]

- 7. Hydrothis compound,d2 | LGC Standards [lgcstandards.com]

- 8. Hydrothis compound,d2 | LGC Standards [lgcstandards.com]

- 9. Hydrothis compound,d2 | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mybiosource.com [mybiosource.com]

- 14. Hydrothis compound,D2 - Acanthus Research [acanthusresearch.com]

- 16. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Sci-Hub. 13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines / Journal of Magnetic Resonance (1969), 1976 [sci-hub.box]

- 20. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Technical Guide to Chlorothiazide-¹³C,¹⁵N₂ and Unlabeled Chlorothiazide for Advanced Pharmaceutical Research

Abstract: The precision and accuracy of quantitative bioanalysis are paramount in drug development. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometric assays, offering a means to control for variability during sample processing and analysis. This guide provides an in-depth technical comparison of Chlorothiazide-¹³C,¹⁵N₂ and its unlabeled counterpart. It serves as a resource for researchers, scientists, and drug development professionals, detailing the core principles of SIL internal standards, comparative physicochemical properties, and their application in critical areas of pharmaceutical research such as pharmacokinetics and bioequivalence studies.

The Foundational Role of Stable Isotope Labeled (SIL) Internal Standards in Pharmacokinetics

The use of an internal standard is crucial in quantitative bioanalysis to correct for variability in sample preparation and instrument response.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[2]

1.1 Limitations of Unlabeled Analogs as Internal Standards

Historically, structural analogs of the analyte were used as internal standards. However, these compounds can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses in mass spectrometry compared to the analyte. This can lead to inaccuracies in quantification, especially in complex biological matrices where matrix effects can be significant.[3][4]

1.2 The Superiority of SIL Internal Standards in Mass Spectrometry

Stable isotope-labeled (SIL) internal standards are considered the benchmark for quantitative mass spectrometry.[5] By incorporating heavy isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), the SIL internal standard is chemically identical to the analyte but has a different mass-to-charge ratio (m/z).[2] This allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

The key advantages of using a SIL internal standard like Chlorothiazide-¹³C,¹⁵N₂ include:

-

Co-elution with the Analyte: It chromatographically behaves identically to the unlabeled chlorothiazide, ensuring that both are subjected to the same matrix effects at the same time.[6]

-

Similar Extraction Recovery: Having the same physicochemical properties, the labeled and unlabeled compounds will have nearly identical recoveries during sample preparation.[7]

-

Correction for Ion Suppression/Enhancement: Any variations in ionization efficiency in the mass spectrometer's source will affect both the analyte and the SIL internal standard equally, leading to a consistent analyte-to-internal standard response ratio.[6]

1.3 Chlorothiazide: An Overview of its Mechanism of Action and Therapeutic Use

Chlorothiazide is a thiazide diuretic used in the treatment of hypertension and edema associated with conditions like congestive heart failure, liver cirrhosis, and renal dysfunction.[8][9][10] Its primary mechanism of action is the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidney.[10][11] This leads to increased excretion of sodium, chloride, and water.[11] Although the exact antihypertensive mechanism is not fully understood, it is thought to be related to its diuretic effects and potentially a direct action on carbonic anhydrases in smooth muscle.[11][12]

A Comparative Look at Physicochemical Properties

The incorporation of stable isotopes results in a negligible change in the physicochemical properties of the molecule. This is a critical feature, as it ensures that the labeled compound behaves in the same manner as the unlabeled drug in biological systems and during analytical procedures.

2.1 Unlabeled Chlorothiazide

Chlorothiazide is a white crystalline powder with a molecular weight of approximately 295.72 g/mol .[13][14] It is very slightly soluble in water but is soluble in dilute aqueous sodium hydroxide.[15]

2.2 Chlorothiazide-¹³C,¹⁵N₂

Chlorothiazide-¹³C,¹⁵N₂ is synthesized to have one ¹³C atom and two ¹⁵N atoms in its structure. This results in a mass shift that is readily detectable by mass spectrometry, without altering its chemical reactivity or overall structure.

2.3 Comparative Table of Physicochemical Properties

| Property | Unlabeled Chlorothiazide | Chlorothiazide-¹³C,¹⁵N₂ | Justification for Similarity |

| Molecular Formula | C₇H₆ClN₃O₄S₂ | ¹³CC₆H₆Cl¹⁵N₂NO₄S₂ | Isotopic substitution |

| Molecular Weight | ~295.72 g/mol [16] | ~298.72 g/mol | Increased mass due to ¹³C and ¹⁵N isotopes |

| Appearance | White crystalline powder[13] | White crystalline powder | Isotopic labeling does not affect physical appearance |

| Solubility | Very slightly soluble in water[15] | Expected to be very slightly soluble in water | Isotopic substitution has a minimal effect on polarity and intermolecular forces |

| pKa | pKa1 6.85, pKa2 9.45[14] | Expected to be nearly identical | Isotopic substitution does not significantly alter the electronic environment of ionizable groups |

| LogP | -0.24[13] | Expected to be nearly identical | Lipophilicity is not significantly affected by the change in nuclear mass |

Analytical Methodologies: A Direct Comparison

The primary analytical technique for the quantitative analysis of chlorothiazide in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1 Bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

A validated LC-MS/MS method is essential for accurately quantifying chlorothiazide in plasma or urine for pharmacokinetic studies.[17]

Detailed Protocol: Solid-Phase Extraction (SPE) of Chlorothiazide from Human Plasma

This protocol is a representative example for extracting chlorothiazide from a biological matrix.

Objective: To efficiently extract chlorothiazide and its SIL internal standard from human plasma while minimizing matrix interference.

Materials:

-

Human plasma samples (blank, spiked calibration standards, quality controls, and unknown study samples)

-

Chlorothiazide reference standard

-

Chlorothiazide-¹³C,¹⁵N₂ internal standard solution

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

SPE cartridges (e.g., Oasis HLB or equivalent)[18]

-

Centrifuge

-

SPE manifold

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment:

-

Thaw all plasma samples to room temperature.

-

Vortex each sample to ensure homogeneity.

-

To 200 µL of each plasma sample in a microcentrifuge tube, add 50 µL of the Chlorothiazide-¹³C,¹⁵N₂ internal standard working solution.

-

Vortex for 30 seconds.

-

-

Protein Precipitation (Optional but recommended):

-

Add 600 µL of cold acetonitrile to each tube.

-

Vortex for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.[19]

-

Loading: Load the supernatant from step 2 onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

3.1.2 LC-MS/MS Method Parameters for Unlabeled Chlorothiazide and Labeled Internal Standard

| Parameter | Typical Setting | Rationale |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for chlorothiazide. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reverse-phase column. |

| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS. |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold, and re-equilibrate | Ensures separation from endogenous plasma components and elution of the analyte. |

| Injection Volume | 5 µL | A small injection volume minimizes matrix effects. |

| Ionization Mode | Electrospray Ionization (ESI), Negative[20] or Positive | Chlorothiazide can be ionized in both modes, but negative mode is often reported.[21] |

| MRM Transition (Unlabeled) | e.g., m/z 296.1 -> 205.2[21] | Precursor ion corresponds to the deprotonated molecule [M-H]⁻, and the product ion is a characteristic fragment. |

| MRM Transition (Labeled) | e.g., m/z 299.1 -> 208.2 | The mass shift of +3 Da is reflected in both the precursor and fragment ions. |

Workflow Diagram

Caption: Bioanalytical workflow for chlorothiazide quantification.

Key Applications in Drug Development

The use of Chlorothiazide-¹³C,¹⁵N₂ is critical in studies that require precise and accurate quantification of the drug in biological matrices.

4.1 Bioavailability and Bioequivalence (BA/BE) Studies

BA/BE studies are fundamental for drug product approval, especially for generic drugs.[22] These studies compare the rate and extent of absorption of a test formulation to a reference formulation.[23][24] The use of a SIL internal standard is highly recommended by regulatory agencies like the FDA to ensure the reliability of the bioanalytical data.[25][26]

Study Design Incorporating Chlorothiazide-¹³C,¹⁵N₂

A typical bioequivalence study for chlorothiazide would involve a randomized, two-period, two-sequence crossover design in healthy volunteers.[22]

Procedure:

-

Screening: Healthy volunteers are screened for inclusion/exclusion criteria.

-

Period 1: Subjects are randomly assigned to receive either the test or reference formulation of chlorothiazide.

-

Blood Sampling: Serial blood samples are collected over a specified time course (e.g., up to 48 hours).

-

Washout Period: A washout period of sufficient duration (at least 5-7 half-lives of chlorothiazide) is implemented to ensure complete elimination of the drug.

-

Period 2: Subjects receive the alternate formulation.

-

Blood Sampling: Serial blood samples are collected again.

-